Cas no 477524-30-4 ((E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide)

(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide is a structurally complex organic compound featuring a benzofuran-pyrazole core linked to a cyanoenamide moiety. Its extended conjugation and functional group diversity make it a promising candidate for applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The inclusion of an octyl chain enhances lipophilicity, potentially improving membrane permeability. The cyano group and conjugated double bond system may contribute to electrophilic reactivity or serve as a Michael acceptor in targeted covalent inhibition. This compound's modular structure allows for further derivatization, offering versatility in drug discovery and materials science research.
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide structure
477524-30-4 structure
Product name:(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide
CAS No:477524-30-4
MF:C29H30N4O2
MW:466.574106693268
CID:5454028
PubChem ID:2095134

(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 3-[3-(2-Benzofuranyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-octyl-2-propenamide
    • 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-octylprop-2-enamide
    • Z46086707
    • (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide
    • 477524-30-4
    • EN300-26621055
    • Inchi: 1S/C29H30N4O2/c1-2-3-4-5-6-12-17-31-29(34)23(20-30)18-24-21-33(25-14-8-7-9-15-25)32-28(24)27-19-22-13-10-11-16-26(22)35-27/h7-11,13-16,18-19,21H,2-6,12,17H2,1H3,(H,31,34)/b23-18+
    • InChI Key: RMXWWTALDSDMKJ-PTGBLXJZSA-N
    • SMILES: O1C2C=CC=CC=2C=C1C1C(/C=C(\C#N)/C(NCCCCCCCC)=O)=CN(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 466.23687621g/mol
  • Monoisotopic Mass: 466.23687621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 753
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 696.4±55.0 °C(Predicted)
  • pka: 11.58±0.46(Predicted)

(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26621055-0.05g
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-octylprop-2-enamide
477524-30-4 95.0%
0.05g
$246.0 2025-03-20

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd